Cas no 7612-96-6 (4-Phenylazophenyl Isothiocyanate,)
4-Phenylazophenyl Isothiocyanate, Chemical and Physical Properties
Names and Identifiers
-
- 4-Phenylazophenyl isothiocyanate
- 4-Isothiocyanatoazobenzene
- (4-isothiocyanatophenyl)-phenyldiazene
- Diazene, (4-isothiocyanatophenyl)phenyl-
- MFCD00041092
- ISOTHIOCYANIC ACID, (p-PHENYLAZO)PHENYL ESTER
- FS-4942
- 4-Phenylazophenyl isothiocyanate,
- (E)-1-(4-Isothiocyanatophenyl)-2-phenyldiazene
- 4-Phenylazophenylisothiocyanate
- AKOS003332268
- 905847-56-5
- 3-16-00-00356 (Beilstein Handbook Reference)
- DTXSID40877379
- A838616
- (E)-1-(4-Isothiocyanatophenyl)-2-phenyldiazene #
- BRN 0745897
- Diazene,1-(4-isothiocyanatophenyl)-2-phenyl-
- P-phenylazophenylisothiocyanate
- C13H9N3S
- (4-isothiocyanatophenyl)-phenyl-diazene
- 4-isothiocyanoazobenzene
- ZTXNMMXJFVCQPD-FOCLMDBBSA-N
- FT-0619396
- SCHEMBL4844278
- p-Phenylazophenyl isothiocyanate
- 7612-96-6
- (E)-(4-isothiocyanatophenyl)-phenyl-diazene
- DB-056026
- 4-Phenylazophenyl Isothiocyanate,
-
- MDL: MFCD00041092
- Inchi: 1S/C13H9N3S/c17-10-14-11-6-8-13(9-7-11)16-15-12-4-2-1-3-5-12/h1-9H/b16-15+
- InChI Key: ZTXNMMXJFVCQPD-FOCLMDBBSA-N
- SMILES: S=C=NC1C=CC(=CC=1)/N=N/C1C=CC=CC=1
- BRN: 745897
Computed Properties
- Exact Mass: 239.05200
- Monoisotopic Mass: 239.051718
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 296
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 5.5
- Topological Polar Surface Area: 37.1
Experimental Properties
- Color/Form: Not available
- Density: 1.15
- Melting Point: 94 °C
- Boiling Point: 402.4°Cat760mmHg
- Flash Point: 211.3°C
- Refractive Index: 1.629
- PSA: 69.17000
- LogP: 4.83630
- Sensitiveness: Moisture Sensitive
- Solubility: Not available
4-Phenylazophenyl Isothiocyanate, Security Information
- Hazardous Material transportation number:UN 2811
- Hazard Category Code: 20/21/22-36/37/38
- Safety Instruction: S26-S36/37/39
- RTECS:NX9125000
- HazardClass:6.1
- PackingGroup:II
- Packing Group:II
- Hazard Level:6.1
- Safety Term:6.1
- Packing Group:II
- Risk Phrases:R20/21/22; R36/37/38
4-Phenylazophenyl Isothiocyanate, Customs Data
- HS CODE:2930909090
- Customs Data:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
4-Phenylazophenyl Isothiocyanate, Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P319673-50mg |
4-Phenylazophenyl Isothiocyanate, |
7612-96-6 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P319673-100mg |
4-Phenylazophenyl Isothiocyanate, |
7612-96-6 | 100mg |
$ 65.00 | 2022-06-03 | ||
| TRC | P319673-500mg |
4-Phenylazophenyl Isothiocyanate, |
7612-96-6 | 500mg |
$ 80.00 | 2022-06-03 | ||
| Fluorochem | 009563-5g |
4-Phenylazophenyl isothiocyanate |
7612-96-6 | 98% | 5g |
£105.00 | 2022-02-28 | |
| abcr | AB149850-5 g |
4-Phenylazophenyl isothiocyanate; 98% |
7612-96-6 | 5 g |
€213.10 | 2023-07-20 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-267733-1 g |
4-Phenylazophenyl isothiocyanate, |
7612-96-6 | 1g |
¥1,504.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-267733-1g |
4-Phenylazophenyl isothiocyanate, |
7612-96-6 | 1g |
¥1504.00 | 2023-09-05 | ||
| abcr | AB149850-5g |
4-Phenylazophenyl isothiocyanate, 98%; . |
7612-96-6 | 98% | 5g |
€213.10 | 2025-04-16 | |
| A2B Chem LLC | AB68255-5g |
4-PHENYLAZOPHENYL ISOTHIOCYANATE |
7612-96-6 | 98% | 5g |
$545.00 | 2024-04-19 | |
| Ambeed | A244111-5g |
4-Phenylazophenylisothiocyanate |
7612-96-6 | 98% | 5g |
$168.0 | 2025-04-17 |
4-Phenylazophenyl Isothiocyanate, Suppliers
4-Phenylazophenyl Isothiocyanate, Related Literature
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
-
Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on 4-Phenylazophenyl Isothiocyanate,
4-Phenylazophenyl Isothiocyanate (CAS No. 7612-96-6): A Comprehensive Overview in Modern Chemical Biology
4-Phenylazophenyl isothiocyanate (CAS No. 7612-96-6) is a significant compound in the realm of chemical biology, characterized by its unique structural and functional properties. This compound, belonging to the isothiocyanate class, has garnered considerable attention due to its versatile applications in pharmaceutical research, agrochemical development, and material science. The isothiocyanate functional group, inherent in this molecule, imparts reactivity that makes it a valuable intermediate in synthetic chemistry and a key player in various biochemical pathways.
The molecular structure of 4-Phenylazophenyl isothiocyanate consists of a phenyl ring substituted with an azo group and an isothiocyanate moiety. This configuration not only enhances its chemical reactivity but also opens up possibilities for diverse applications. The presence of the azo group (—N=N—) contributes to its stability and allows for further functionalization, making it a preferred choice in organic synthesis. The isothiocyanate group (—N=C=S) is particularly noteworthy for its ability to participate in nucleophilic addition reactions, forming thioureas, carbamates, and other useful derivatives.
In recent years, 4-Phenylazophenyl isothiocyanate has been extensively studied for its potential in drug discovery and development. Its reactivity with nucleophiles has been exploited to create novel bioactive molecules that exhibit various pharmacological properties. For instance, researchers have leveraged this compound to synthesize small-molecule inhibitors targeting specific enzymes involved in inflammatory pathways. These inhibitors have shown promise in preclinical studies, highlighting the therapeutic potential of derivatives of 4-Phenylazophenyl isothiocyanate.
Moreover, the compound's role in material science cannot be overstated. Its ability to form covalent bonds with a wide range of substrates makes it an excellent candidate for polymer modification and the development of advanced materials. Recent advancements in polymer chemistry have demonstrated the use of 4-Phenylazophenyl isothiocyanate to create smart materials capable of responding to environmental stimuli such as temperature or pH changes. These innovations underscore the compound's versatility beyond traditional pharmaceutical applications.
The synthesis of 4-Phenylazophenyl isothiocyanate typically involves the reaction of phenylhydrazine with phosphorus pentasulfide or other sulfur-containing reagents under controlled conditions. This process requires careful optimization to ensure high yield and purity. Recent improvements in synthetic methodologies have focused on greener and more efficient routes, minimizing waste and reducing environmental impact. Such advancements align with the growing emphasis on sustainable chemistry practices in industrial and academic research.
From a biochemical perspective, the isothiocyanate group in 4-Phenylazophenyl isothiocyanate plays a crucial role in modulating biological processes. It has been shown to interact with proteins and peptides, leading to post-translational modifications that can alter protein function. These interactions are being explored for their potential in developing targeted therapies for diseases such as cancer and neurodegenerative disorders. The ability of this compound to induce specific biological responses makes it a valuable tool in biochemical research.
The safety profile of 4-Phenylazophenyl isothiocyanate is another critical aspect that warrants attention. While it exhibits significant chemical reactivity, proper handling protocols must be followed to mitigate any potential hazards. Personal protective equipment (PPE) such as gloves, goggles, and lab coats is essential when working with this compound. Additionally, storage conditions should be optimized to prevent degradation and ensure stability.
In conclusion, 4-Phenylazophenyl isothiocyanate (CAS No. 7612-96-6) is a multifaceted compound with broad applications across various scientific disciplines. Its unique structural features and reactivity make it indispensable in pharmaceutical research, material science, and biochemical studies. As our understanding of its properties continues to evolve, so too will its applications, driving innovation and progress in multiple fields.
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